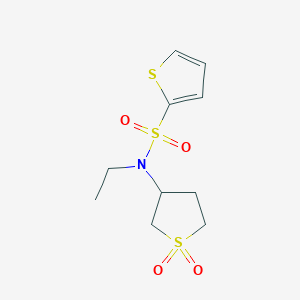

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-2-11(9-5-7-17(12,13)8-9)18(14,15)10-4-3-6-16-10/h3-4,6,9H,2,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCUCTBFCBDRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide typically involves the reaction of tetrahydrothiophene-3-sulfonamide with ethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets:

- G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels : Recent studies have identified derivatives of this compound as potent activators of GIRK channels, which play critical roles in neuronal signaling and cardiac function. These findings suggest that the compound could be developed into therapeutic agents for conditions such as epilepsy and cardiac arrhythmias .

Chemical Probes

The compound serves as a chemical probe in biological research, allowing scientists to explore the mechanisms of action of various signaling pathways:

- Investigation of Ion Channel Function : By modulating GIRK channels, researchers can study their role in cellular excitability and neurotransmission. This application is particularly relevant in neuropharmacology where understanding ion channel dynamics is crucial for drug development.

Synthesis of Novel Compounds

The unique structural features of this compound make it an excellent starting material for the synthesis of novel derivatives:

- Lead Optimization : Researchers have utilized this compound to create new analogs with improved potency and selectivity for biological targets. This process is essential in drug discovery to enhance therapeutic efficacy while minimizing side effects .

Case Study 1: GIRK Channel Activation

In a study published in MedChemComm, a series of compounds derived from this compound were evaluated for their ability to activate GIRK channels. The results indicated that specific modifications to the sulfonamide group significantly enhanced both potency and metabolic stability compared to traditional urea-based compounds .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiophene-based sulfonamides, including this compound. Preliminary results showed that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their differences from the target compound:

Key Observations :

Core Structure Variations: The target compound’s thiophene-sulfonamide core is distinct from acetamide (e.g., ) or benzothiazole-based analogs (e.g., ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity than acetamides, influencing target binding and solubility.

Substituent Effects: The sulfolane ring in the target compound provides a polar, non-aromatic substituent, contrasting with the hydroxy-phenyl group in or furan in . Sulfolane’s high polarity may improve aqueous solubility compared to lipophilic substituents like trifluoromethylbenzothiazole . Thiophene vs. Furan/Oxolane: Substituting furan () or oxolane for thiophene alters electronic properties (e.g., aromaticity, dipole moments), impacting binding to targets like enzymes or receptors.

Biological Implications :

- While specific activity data for the target compound is unavailable, structurally related sulfonamides are often investigated as enzyme inhibitors (e.g., carbonic anhydrase, kinases) . The sulfolane group’s metabolic resistance could prolong half-life compared to analogs with ester or hydroxyl groups .

Hypothetical Property Comparison :

- Synthetic Challenges : The sulfolane ring requires oxidation of thiolane precursors, which may involve harsh conditions (e.g., peroxides). In contrast, furan or oxolane derivatives () are more straightforward to functionalize .

Research and Commercial Relevance

- Medicinal Chemistry : The target compound’s combination of sulfonamide and sulfolane groups aligns with trends in kinase inhibitor design, where polarity and metabolic stability are prioritized .

- Commercial Availability : Sulfolane-containing building blocks (e.g., ) are marketed by suppliers like Enamine Ltd., indicating industrial interest in this motif .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiolane ring with a sulfonamide group, which is known to enhance its interaction with biological macromolecules. The molecular formula and weight of this compound are essential for understanding its reactivity and biological interactions.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with active sites on target proteins, potentially inhibiting enzymatic pathways involved in various diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular processes, leading to therapeutic effects in conditions such as cancer and infections.

- Protein Interaction: The ability to bind with proteins suggests potential applications in drug design targeting specific pathways.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, sulfonamides are traditionally known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is vital for bacterial growth.

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Compounds containing thiolane structures have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antibacterial Activity: A study demonstrated that sulfonamide derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

- Antitumor Effects: Research indicated that related thiolane compounds could suppress tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .

- Mechanistic Studies: Investigations into the mechanism of action revealed that these compounds might disrupt specific signaling pathways involved in cell survival and proliferation .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylthiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonamide coupling and cyclization steps. Key conditions include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .

- Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity product .

- Table 1 : Representative Reaction Conditions

| Step | Solvent | Temp. (°C) | Catalyst/Purification | Yield (%) |

|---|---|---|---|---|

| Sulfonamide coupling | DMF | 70 | Triethylamine | 65–75 |

| Cyclization | CH₂Cl₂ | 50 | TFA, flash chromatography | 58–68 |

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer :

- Moisture sensitivity : Store under inert gas (N₂/Ar) due to sulfonamide reactivity with water .

- Temperature : Avoid prolonged exposure to >40°C to prevent thiophene ring decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., thiophene vs. thiolane substituents) to isolate activity drivers .

- Assay validation : Compare in vitro (enzyme inhibition) and in vivo (metabolic stability) models to identify context-dependent effects .

- Example : Discrepancies in IC₅₀ values may arise from assay pH differences affecting sulfonamide ionization .

Q. What mechanistic insights explain the reactivity of the dioxo-thiolane moiety in nucleophilic environments?

- Methodological Answer :

- Kinetic studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to track thiolane ring-opening pathways .

- Computational modeling : Density Functional Theory (DFT) predicts electron-deficient sulfur centers as nucleophilic targets .

Q. What strategies are effective for separating enantiomers of chiral derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol gradients .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can in silico modeling optimize this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions to guide structural modifications .

- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) to prioritize substituent modifications .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?

- Methodological Answer :

- Buffer composition : Variations in ionic strength (e.g., phosphate vs. Tris buffers) alter sulfonamide solubility .

- pH dependence : The sulfonamide group’s pKa (~9.5) means protonation state significantly impacts solubility at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.